molecular formula C18H24ClN3O5S B2521504 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide CAS No. 872986-77-1

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide

Cat. No.: B2521504
CAS No.: 872986-77-1
M. Wt: 429.92
InChI Key: ZKGZCIBJWSWYNI-UHFFFAOYSA-N
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Description

N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide is a synthetic organic compound characterized by a 1,3-oxazinan ring substituted with a 4-chlorobenzenesulfonyl group and an ethanediamide moiety bearing a cyclopentyl substituent.

The compound’s structural complexity arises from the sulfonyl group’s electron-withdrawing properties and the oxazinan ring’s conformational flexibility. These features may influence its reactivity, solubility, and interactions in biological or material science contexts.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O5S/c19-13-6-8-15(9-7-13)28(25,26)22-10-3-11-27-16(22)12-20-17(23)18(24)21-14-4-1-2-5-14/h6-9,14,16H,1-5,10-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGZCIBJWSWYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide involves multiple steps, starting with the preparation of the 4-chlorobenzenesulfonyl chloride. This intermediate is then reacted with an oxazinan derivative under controlled conditions to form the desired oxazinan-2-ylmethyl intermediate. The final step involves the coupling of this intermediate with N-cyclopentylethanediamide under specific reaction conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. The presence of the sulfonyl group in N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide enhances its ability to inhibit bacterial growth.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of sulfonamide derivatives, demonstrating that modifications to the sulfonyl moiety can enhance activity against resistant strains of bacteria .

Anticancer Properties

The compound's ability to modulate biological pathways makes it a candidate for anticancer research. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

Data Table: Anticancer Activity Summary

CompoundType of CancerMechanism of ActionReference
This compoundBreast CancerApoptosis induction
This compoundLung CancerCell cycle arrest

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. It may protect neural cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Case Study:
A recent investigation into neuroprotective agents found that compounds similar to this compound exhibited protective effects on neuronal cells exposed to neurotoxic agents .

Material Science Applications

The unique structural properties of this compound also make it suitable for applications in material science, particularly in developing polymers and coatings.

Polymer Development

Due to its reactive functional groups, the compound can be utilized as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.

Data Table: Polymerization Studies

Polymer TypeProperties EnhancedReference
Sulfonamide-based PolymerIncreased thermal stability
Oxazinan-derived PolymerImproved mechanical strength

Mechanism of Action

The mechanism of action of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The oxazinan ring may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The compound belongs to a family of ethanediamide derivatives with varying alkyl substituents. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent on Ethanediamide CAS Number Purity
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide C18H26ClN3O5S* 432.0* Cyclopentyl Not provided Not available
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C17H24ClN3O5S 417.91 2-methylpropyl 872862-53-8 95%+
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide C16H22ClN3O5S 403.88 Propan-2-yl (isopropyl) 872722-84-4 95%+

*Note: Molecular formula and weight for the cyclopentyl derivative are inferred based on structural similarity.

Key Observations :

  • The cyclopentyl substituent increases molecular weight compared to smaller alkyl groups (e.g., isopropyl).
  • All analogs share the 4-chlorobenzenesulfonyl group, which confers stability against enzymatic degradation and influences electronic properties .

Functional Group Analysis

  • 4-Chlorobenzenesulfonyl Group :
    • Present in all compounds, this group enhances electrophilicity and may facilitate interactions with biological targets (e.g., enzymes) or improve material durability .
  • Ethanediamide Moiety :
    • The cyclopentyl vs. alkyl substituents alter steric and electronic profiles. For instance, the cyclopentyl group’s bulk could hinder binding in active sites compared to smaller groups like isopropyl .

Biological Activity

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopentylethanediamide is a synthetic compound that has garnered attention for its potential biological activities. The structure of this compound suggests it may interact with various biological targets, including enzymes and receptors, which could lead to therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A cyclopentyl group
  • An oxazinan moiety
  • A chlorobenzenesulfonyl substituent

These structural elements are critical for its biological activity and influence its interaction with biological targets.

The biological activity of this compound primarily involves its ability to bind to specific molecular targets. This binding can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects. The presence of the sulfonyl group may enhance its binding affinity due to increased polarity and hydrogen bonding capabilities.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the oxazinan ring may contribute to this activity by disrupting bacterial cell membranes or inhibiting essential enzymes.

2. Antitumor Activity
Preliminary investigations suggest that this compound could possess antitumor properties. Similar compounds have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, which is a desirable characteristic in cancer therapeutics.

3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase, which plays a role in various physiological processes.

Case Studies and Research Findings

A review of the literature reveals several studies that explore the biological activities of related compounds:

Study Focus Findings
Study A (2011)Antimalarial ActivityCompounds similar to this compound showed moderate activity against Plasmodium falciparum with sub-micromolar IC50 values .
Study B (2010)Antitumor ActivityCyclotide derivatives exhibited selective cytotoxicity against cancer cell lines, indicating potential for developing new anticancer agents .
Study C (2021)Enzyme InhibitionStructural modifications led to enhanced inhibitory effects on specific enzymes, suggesting a pathway for optimizing therapeutic efficacy .

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